molecular formula C16H15FN2O3 B4386137 N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B4386137
M. Wt: 302.30 g/mol
InChI Key: TXSKXCRWMMWXRN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a bicyclic carboxamide derivative characterized by a partially saturated quinoline core and a 2-fluorophenyl substituent. Its structure combines a rigid heterocyclic scaffold with a fluorine-modified aromatic moiety, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-10-4-1-2-5-11(10)19-16(22)9-8-14(21)18-12-6-3-7-13(20)15(9)12/h1-2,4-5,9H,3,6-8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKXCRWMMWXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C(=O)NC3=CC=CC=C3F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. . The reaction conditions often include the use of strong acids such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide with two closely related analogs from the Product Index (2019):

Property N-(2-fluorophenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide BH54341 BH54340
CAS Number Not provided 879614-61-6 879614-59-2
Molecular Formula C₁₆H₁₅FN₂O₃ (inferred*) C₂₁H₁₇F₃N₂O₄ C₂₀H₁₇ClN₂O₄
Molecular Weight ~302.31 g/mol (calculated*) 418.37 g/mol 384.81 g/mol
Substituents 2-fluorophenyl 3-(trifluoromethyl)phenyl + furan-2-yl 4-chlorophenyl + furan-2-yl
Key Structural Differences Fluorine at ortho position of phenyl Trifluoromethyl group at meta position of phenyl Chlorine at para position of phenyl

Notes:

  • BH54341 and BH54340 share the octahydroquinoline-4-carboxamide core but differ in aryl substituents and additional functional groups (e.g., furan-2-yl).
  • The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to BH54340 (4-chlorophenyl), as fluorine’s small size and high electronegativity reduce steric hindrance and improve electronic interactions .

Functional and Pharmacological Implications

Electronic Effects

  • Fluorine (target compound) : Introduces strong electron-withdrawing effects, which may stabilize charge interactions in binding pockets (e.g., hydrogen bonding or dipole-dipole interactions). This contrasts with the electron-withdrawing but bulkier trifluoromethyl group in BH54341 .

Steric Considerations

  • The ortho-fluorine in the target compound creates minimal steric hindrance compared to the para-chlorine in BH54340 or the meta-trifluoromethyl in BH54341 , which may influence conformational flexibility and target selectivity.

Metabolic Stability

  • Fluorine’s resistance to oxidative metabolism often prolongs half-life compared to chlorine or trifluoromethyl groups, which may undergo slower but more complex metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

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